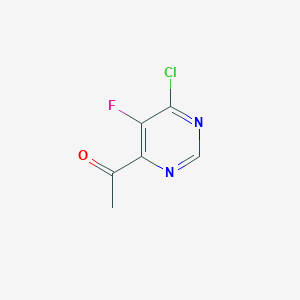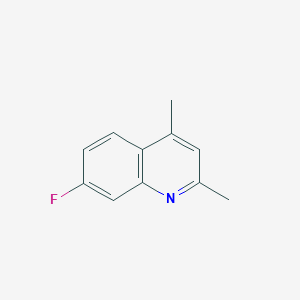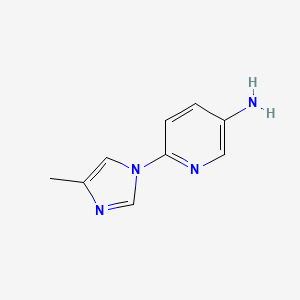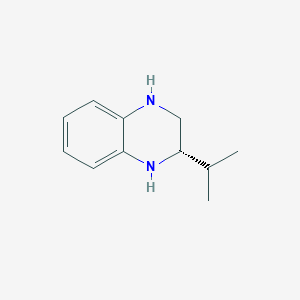![molecular formula C12H15N B11913997 2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole CAS No. 172078-31-8](/img/structure/B11913997.png)
2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole is a heterocyclic compound that belongs to the indole family. Indoles are aromatic compounds that consist of a benzene ring fused to a pyrrole ring. This particular compound is characterized by its hexahydro structure, indicating the presence of additional hydrogen atoms, which makes it a partially saturated derivative of indole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the desulphurization of certain derivatives can lead to the formation of hexahydro-indole structures . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can further saturate the compound or modify specific functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired outcome, but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring indoles.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes . The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzocycloheptene: Another hexahydro compound with a similar structure but different functional groups.
1H-Benzo[g]indole-3-carboxaldehyde: A derivative with an additional formyl group, used in different synthetic applications.
Uniqueness
2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole is unique due to its specific hexahydro structure, which imparts distinct chemical and physical properties. This makes it valuable in various research and industrial applications, distinguishing it from other indole derivatives.
Propriétés
Numéro CAS |
172078-31-8 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2,3,6,7,8,9-hexahydro-1H-benzo[g]indole |
InChI |
InChI=1S/C12H15N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h5-6,13H,1-4,7-8H2 |
Clé InChI |
DRBYPARXYQPKKA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC3=C2NCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11913919.png)


![7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine](/img/structure/B11913928.png)
![1-Oxaspiro[4.6]undecan-2-one](/img/structure/B11913931.png)
![[2-(Trimethylsilyl)ethoxy]acetic acid](/img/structure/B11913943.png)






![3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11913987.png)
